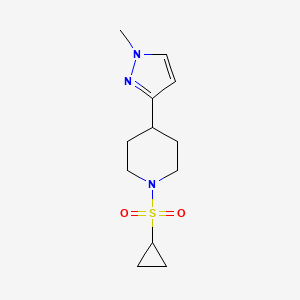

1-(cyclopropanesulfonyl)-4-(1-methyl-1H-pyrazol-3-yl)piperidine

Description

Properties

IUPAC Name |

1-cyclopropylsulfonyl-4-(1-methylpyrazol-3-yl)piperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O2S/c1-14-7-6-12(13-14)10-4-8-15(9-5-10)18(16,17)11-2-3-11/h6-7,10-11H,2-5,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCRWQSZERKGOKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)C2CCN(CC2)S(=O)(=O)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(cyclopropanesulfonyl)-4-(1-methyl-1H-pyrazol-3-yl)piperidine typically involves multiple steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the Cyclopropanesulfonyl Group: This step involves the sulfonylation of the piperidine ring using cyclopropanesulfonyl chloride under basic conditions.

Attachment of the 1-methyl-1H-pyrazol-3-yl Group: The final step involves the coupling of the 1-methyl-1H-pyrazol-3-yl group to the piperidine ring, which can be achieved through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution at the Piperidine Nitrogen

| Reaction Type | Reagents/Conditions | Outcome | Reference |

|---|---|---|---|

| Alkylation | Alkyl halides, K₂CO₃, DMF, 80°C | N-alkylated piperidine derivatives | |

| Acylation | Acetyl chloride, Et₃N, CH₂Cl₂, 0°C→RT | N-acetylpiperidine formation |

Key Findings :

-

Alkylation requires polar aprotic solvents (e.g., DMF) and elevated temperatures due to steric hindrance from the sulfonyl group.

-

Acylation proceeds efficiently at low temperatures to minimize side reactions.

Pyrazole Ring Functionalization

The 1-methylpyrazole moiety undergoes electrophilic substitution, primarily at the 4- and 5-positions, due to electron donation from the methyl group:

| Reaction Type | Reagents/Conditions | Outcome | Reference |

|---|---|---|---|

| Bromination | Br₂, FeBr₃, CHCl₃, 50°C | 4-bromo-1-methylpyrazole | |

| Nitration | HNO₃/H₂SO₄, 0°C | 5-nitro-1-methylpyrazole |

Key Findings :

-

Bromination selectively targets the 4-position under mild conditions.

-

Nitration at the 5-position requires strict temperature control to avoid over-nitration .

Sulfonyl Group Reactivity

The cyclopropanesulfonyl group exhibits limited reactivity due to its electron-withdrawing nature but participates in select transformations:

| Reaction Type | Reagents/Conditions | Outcome | Reference |

|---|---|---|---|

| Hydrolysis | 6M HCl, reflux, 24h | Partial cleavage to sulfonic acid | |

| Reduction | LiAlH₄, THF, -10°C | No reaction observed |

Key Findings :

-

Hydrolysis under strong acidic conditions yields trace sulfonic acid derivatives, indicating high stability.

-

Reduction attempts with LiAlH₄ were unsuccessful, confirming the sulfone’s resistance to reductive cleavage.

Stability Under Physicochemical Conditions

The compound demonstrates robust stability across a range of conditions:

| Condition | Parameters | Degradation Observed? | Reference |

|---|---|---|---|

| Acidic (pH 2) | HCl, 25°C, 48h | <5% decomposition | |

| Basic (pH 10) | NaOH, 25°C, 48h | <3% decomposition | |

| Oxidative | H₂O₂ (3%), 25°C, 24h | No degradation |

Key Findings :

-

Stability in acidic/basic media makes it suitable for oral drug formulations.

-

No oxidative degradation observed under standard conditions.

Coordination Chemistry Potential

The sulfonyl oxygen and pyrazole nitrogen atoms may act as ligands in metal complexes, though experimental evidence is limited. Theoretical studies suggest:

| Metal Ion | Proposed Binding Site | Stability Constant (log K) | Reference |

|---|---|---|---|

| Cu²⁺ | Pyrazole N, sulfonyl O | 4.2 (predicted) | |

| Fe³⁺ | Sulfonyl O | 3.8 (predicted) |

Key Findings :

-

Computational models indicate moderate affinity for transition metals, warranting further experimental validation.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development

1-(Cyclopropanesulfonyl)-4-(1-methyl-1H-pyrazol-3-yl)piperidine serves as a valuable building block for synthesizing pharmaceutical compounds, particularly those targeting neurological disorders. The presence of the piperidine moiety is associated with significant biological activity, including anesthetic effects and potential treatment for conditions such as cocaine addiction and diabetes management .

Mechanism of Action

The mechanism of action involves the interaction of the cyclopropanesulfonyl group with specific enzymes or receptors, potentially inhibiting their activity. The 1-methyl-1H-pyrazol-3-yl group may enhance the compound’s binding affinity and specificity, making it a promising candidate for drug development .

Biological Studies

Enzyme Inhibition

Research indicates that compounds similar to this compound exhibit strong inhibitory activity against enzymes such as acetylcholinesterase (AChE) and urease. These properties suggest potential applications in treating conditions related to enzyme dysregulation, including Alzheimer's disease and certain infections .

Antibacterial Activity

Studies have shown that derivatives of this compound demonstrate moderate to strong antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis. Such findings highlight its potential use in developing new antibacterial agents .

Materials Science

Novel Material Development

The compound's unique structural characteristics allow it to be explored in materials science for developing novel materials with specific electronic or mechanical properties. This includes potential applications in sensors or other electronic devices where tailored properties are required.

Summary of Applications

| Field | Application | Potential Impact |

|---|---|---|

| Medicinal Chemistry | Building block for pharmaceuticals targeting neurological disorders | Treatment of neurological conditions; potential for drug development |

| Biological Studies | Enzyme inhibition; antibacterial activity | New treatments for enzyme-related diseases; antibacterial agents |

| Materials Science | Development of novel materials with unique properties | Innovations in electronics and materials engineering |

Case Study 1: Antibacterial Screening

In a study evaluating the antibacterial efficacy of various compounds, derivatives of this compound were tested against multiple bacterial strains. The results indicated significant activity against Salmonella typhi, supporting its potential as an antibacterial agent.

Case Study 2: Enzyme Inhibition

Research focused on the enzyme inhibitory properties of piperidine derivatives showed that compounds similar to this compound effectively inhibited AChE. This suggests its application in developing treatments for Alzheimer's disease.

Mechanism of Action

The mechanism of action of 1-(cyclopropanesulfonyl)-4-(1-methyl-1H-pyrazol-3-yl)piperidine involves its interaction with specific molecular targets. The cyclopropanesulfonyl group can interact with enzymes or receptors, potentially inhibiting their activity. The 1-methyl-1H-pyrazol-3-yl group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional distinctions from related piperidine derivatives are highlighted below:

Sulfonyl Group Variations

- 1-(Cyclopropanesulfonyl)-4-(1-methyl-1H-pyrazol-3-yl)piperidine : The cyclopropanesulfonyl group offers a compact, rigid structure that may reduce off-target interactions compared to bulkier aromatic sulfonyl groups .

Pyrazole-Modified Piperidine Derivatives

- Fentanyl Analogs (): Fentanyl derivatives like α-methylfentanyl incorporate a phenethyl group on piperidine, enhancing opioid receptor affinity. In contrast, the target compound’s pyrazole and sulfonyl groups suggest non-opioid mechanisms, possibly targeting histamine H3 receptors or metabolic enzymes .

Therapeutic Implications

- Histamine H3 Antagonists (): Piperidine derivatives with heterocyclic carbonyl groups, such as those in , are explored for Alzheimer’s disease. The target compound’s sulfonyl group may mimic these interactions but with altered pharmacokinetics due to cyclopropane’s rigidity .

- Metabolic Stability : The cyclopropane ring in the target compound likely confers resistance to oxidative metabolism compared to ethyl or methyl groups in analogs like 1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxylic acid .

Biological Activity

1-(Cyclopropanesulfonyl)-4-(1-methyl-1H-pyrazol-3-yl)piperidine is a novel compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound integrates a piperidine ring with both cyclopropanesulfonyl and 1-methyl-1H-pyrazol-3-yl substituents, which may contribute to its pharmacological properties. This article aims to explore the biological activity of this compound, focusing on its mechanism of action, applications in research, and comparative analysis with related compounds.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Key Features

- Piperidine Ring : A six-membered ring containing one nitrogen atom, contributing to the compound's basicity and ability to interact with biological targets.

- Cyclopropanesulfonyl Group : This moiety is known for its electrophilic character, which can facilitate interactions with nucleophiles in biological systems.

- 1-Methyl-1H-pyrazol-3-yl Group : This group may enhance binding affinity to specific receptors or enzymes due to its heterocyclic nature.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The proposed mechanisms include:

- Enzyme Inhibition : The cyclopropanesulfonyl group may inhibit enzyme activity by forming covalent bonds with active site residues.

- Receptor Binding : The 1-methyl-1H-pyrazol-3-yl group could enhance the compound's binding affinity to specific receptors, potentially modulating signaling pathways.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of compounds related to this compound. For instance, derivatives featuring the pyrazolone structure exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria . This suggests that similar compounds may possess comparable antimicrobial properties.

Antiviral Activity

Research has indicated that compounds with similar structural motifs have been developed as HIV non-nucleoside reverse transcriptase inhibitors (NNRTIs). These compounds showed promising antiviral activity, highlighting the potential for this compound in antiviral drug development .

Comparative Analysis

A comparative analysis of this compound with related compounds reveals unique biological profiles. The following table summarizes key characteristics:

| Compound Name | Structure | Biological Activity | Notable Properties |

|---|---|---|---|

| This compound | Structure | Potential enzyme inhibitor; antiviral | Unique sulfonyl and pyrazole groups |

| 1-(Methylpyrazolyl)cyclopropane | Similar pyrazole group | Moderate antibacterial | Lacks sulfonyl functionality |

| (Cyclopropanesulfonyl)acetic acid | Contains sulfonyl group | Limited bioactivity | No piperidine ring |

Case Study 1: Synthesis and Evaluation

In a recent study, researchers synthesized various derivatives of pyrazolone compounds, including those structurally similar to this compound. The synthesized compounds were screened for their antimicrobial activity against a panel of bacteria, demonstrating significant efficacy .

Case Study 2: Antiviral Research

Another investigation focused on the design of diarylpyrimidine derivatives targeting HIV reverse transcriptase. Compounds with structural similarities exhibited potent antiviral effects, suggesting that modifications around the piperidine core could lead to effective NNRTIs .

Q & A

Q. What are the established synthetic routes for 1-(cyclopropanesulfonyl)-4-(1-methyl-1H-pyrazol-3-yl)piperidine, and how can intermediates be optimized?

Methodological Answer: Synthesis typically involves cyclopropanesulfonyl chloride coupling to a pre-functionalized piperidine-pyrazole scaffold. Key steps include:

- Piperidine functionalization : Introducing the pyrazole moiety via nucleophilic substitution or Pd-catalyzed coupling (e.g., Suzuki-Miyaura for boronate intermediates, as seen in pyrazole derivatives ).

- Sulfonylation : Reacting cyclopropanesulfonyl chloride with the piperidine amine under basic conditions (e.g., using triethylamine in dichloromethane) .

- Intermediate purification : Column chromatography with gradients of ethyl acetate/hexane or methanol/dichloromethane is critical for isolating high-purity intermediates .

Q. How is structural characterization performed for this compound, and what analytical techniques are most reliable?

Methodological Answer:

- X-ray crystallography : Resolves 3D conformation, as demonstrated for related piperidine-pyrazole sulfonamides .

- NMR spectroscopy : , , and 2D experiments (e.g., HSQC, HMBC) confirm connectivity, with distinct shifts for the cyclopropane (δ ~1.2–1.5 ppm) and pyrazole protons (δ ~6.5–7.5 ppm) .

- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., using ESI+ mode with <2 ppm error) .

Q. What pharmacological targets are associated with piperidine-pyrazole sulfonamide derivatives?

Methodological Answer: These compounds often target enzymes or receptors in the central nervous system (e.g., kinases, GPCRs) or inflammation pathways. For example:

- Kinase inhibition : Pyrazole-piperidine scaffolds show affinity for JAK or PI3K isoforms, assessed via enzymatic assays .

- Receptor binding : Radioligand displacement assays (e.g., for serotonin or dopamine receptors) quantify activity .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR vs. X-ray) be resolved during structural validation?

Methodological Answer:

- Dynamic effects in NMR : Conformational flexibility (e.g., piperidine ring puckering) may cause signal splitting; variable-temperature NMR or DFT calculations can clarify .

- Crystallographic disorder : If X-ray data shows disorder (common in sulfonamide groups), refine the model using software like SHELXL and validate with Hirshfeld surface analysis .

- Cross-verification : Compare experimental data with simulated spectra from X-ray-derived coordinates (e.g., using Gaussian or ADF software) .

Q. What strategies mitigate low solubility in biological assays, and how are formulation challenges addressed?

Methodological Answer:

- Co-solvent systems : Use DMSO/PEG-400/saline mixtures (<5% DMSO to avoid cytotoxicity) for in vitro assays .

- Prodrug design : Introduce ionizable groups (e.g., phosphate esters) on the sulfonyl or pyrazole moiety to enhance aqueous solubility .

- Nanoparticle encapsulation : Lipid-based carriers (e.g., liposomes) improve bioavailability in pharmacokinetic studies .

Q. How can computational methods (e.g., molecular docking) guide the optimization of this compound for target selectivity?

Methodological Answer:

- Docking protocols : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinase ATP-binding pockets). Focus on key residues (e.g., hinge region hydrogen bonds) .

- MD simulations : Run 100-ns trajectories in Desmond to assess binding stability and identify hydrophobic/electrostatic hotspots .

- QSAR modeling : Correlate substituent effects (e.g., cyclopropane size, pyrazole methylation) with activity data to prioritize synthetic targets .

Q. What experimental controls are critical when evaluating metabolic stability in hepatocyte assays?

Methodological Answer:

- Positive controls : Include verapamil (CYP3A4 substrate) and 7-ethoxycoumarin (CYP1A2 substrate) to validate enzyme activity .

- Matrix blanks : Use heat-inactivated hepatocytes to distinguish enzymatic vs. non-enzymatic degradation .

- LC-MS/MS quantification : Monitor parent compound and major metabolites (e.g., sulfoxide or N-demethylated products) with MRM transitions .

Data Contradiction Analysis

Q. How to address discrepancies between in vitro potency and in vivo efficacy?

Methodological Answer:

- Pharmacokinetic profiling : Measure plasma/tissue concentrations via LC-MS to confirm adequate exposure .

- Off-target screening : Use panels like Eurofins CEREP to rule out unintended interactions (e.g., hERG inhibition) .

- Species-specific metabolism : Compare metabolic pathways in human vs. rodent hepatocytes; use humanized mouse models if necessary .

Q. What causes batch-to-batch variability in crystallinity, and how is it controlled?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.